molecular formula C24H15FN4O4 B2537747 3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901021-81-6

3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2537747
CAS No.: 901021-81-6
M. Wt: 442.406
InChI Key: UZOLNGFWAGIMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a complex organic compound featuring multiple aromatic rings and substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" involves multi-step organic reactions, often starting with the preparation of key intermediates. The process usually includes:

  • Aryl Coupling Reactions: : Typically, Suzuki or Heck coupling reactions are employed to assemble the aryl components.

  • Cyclization: : Formation of the pyrazoloquinoline core through intramolecular cyclization.

  • Functional Group Modifications: : Introduction of the fluorophenyl and nitrophenyl groups using electrophilic aromatic substitution or similar strategies.

Industrial Production Methods

Scaling up the production involves optimizing the reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: : Reduction of the nitro group to an amine is a common transformation.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

  • Reduction: : Catalytic hydrogenation or using reducing agents like SnCl₂.

  • Substitution: : Halogenation with NBS (N-Bromosuccinimide) or nitration with HNO₃.

Major Products Formed

  • Oxidation: : Introduction of hydroxyl or carbonyl groups.

  • Reduction: : Conversion of nitro group to amine.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound serves as a valuable scaffold in organic synthesis, allowing the construction of more complex molecules through further functionalization.

Biology

In biological research, its derivatives are studied for potential bioactivity, including enzyme inhibition and receptor binding properties.

Medicine

Industry

Used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Binding to these targets can inhibit or activate biological pathways, leading to the desired therapeutic outcomes.

Molecular Targets and Pathways

  • Enzymes: : Inhibition of key enzymes involved in disease processes.

  • Receptors: : Modulation of receptor activity to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline Derivatives: : Share the quinoline core structure but differ in substituent groups.

  • Pyrazole Compounds: : Feature a pyrazole ring with various functional groups.

Uniqueness

"3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" stands out due to its unique combination of fluorophenyl and nitrophenyl substituents, offering distinct reactivity and potential bioactivity compared to other quinoline or pyrazole-based compounds.

Hope this satisfies your curiosity! Feel free to dig deeper into any section that piques your interest.

Properties

IUPAC Name

14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOLNGFWAGIMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.